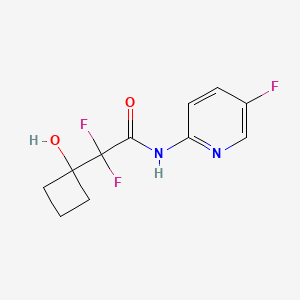![molecular formula C18H23N3O2 B6637314 [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone is a chemical compound that has shown promise in scientific research applications. It is a piperidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines and has been shown to have antioxidant properties. It has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in vitro and in vivo. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone in lab experiments is its anti-inflammatory and antioxidant properties. This makes it useful for studying the role of inflammation and oxidative stress in various diseases. Another advantage is its potential use in the treatment of neurodegenerative diseases and cancer.
One limitation of using [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone in lab experiments is the lack of understanding of its mechanism of action. This makes it difficult to fully understand its effects on various biological processes. Additionally, its potential use in the treatment of diseases has not been fully explored and more research is needed to determine its safety and efficacy.
Future Directions
For [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone include further studies on its mechanism of action and its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, studies on its safety and efficacy in humans are needed. Other future directions include exploring its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
Synthesis Methods
The synthesis of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone has been achieved using various methods. One method involves the reaction of 4-phenyl-1H-imidazole-3-carboxylic acid with 4-(chloromethyl)-4-ethylpiperidine hydrochloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-(chloromethyl)-4-ethylpiperidine hydrochloride with 3-phenylimidazole-4-carboxylic acid in the presence of a base such as potassium carbonate.
Scientific Research Applications
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone has shown promise in scientific research applications. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of cancer.
properties
IUPAC Name |
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-18(13-22)8-10-20(11-9-18)17(23)16-12-19-14-21(16)15-6-4-3-5-7-15/h3-7,12,14,22H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKZWJGNAKAZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CN=CN2C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)
![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
![4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B6637287.png)
![1-[3-[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydroquinolin-2-one](/img/structure/B6637289.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone](/img/structure/B6637302.png)
![1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B6637308.png)
![N-[2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B6637309.png)
![[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B6637318.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B6637325.png)